6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one
Description
Properties
CAS No. |
88538-95-8 |
|---|---|
Molecular Formula |
C22H17BrN2O2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-3-8-18(9-4-14)27-19-10-6-17(7-11-19)25-15(2)24-21-12-5-16(23)13-20(21)22(25)26/h3-13H,1-2H3 |
InChI Key |
SYHIVTAAZITROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C |
Origin of Product |
United States |
Biological Activity
6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H17BrN2O |
| Molecular Weight | 405.28 g/mol |
| LogP | 3.76490 |
| Density | 1.57 g/cm³ |
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. In a study evaluating various substituted phenyl quinazolinones, including this compound, the antimicrobial efficacy was assessed using the cup-plate agar diffusion method against several pathogens:
- Bacterial Strains : Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungal Strains : Candida albicans, Aspergillus niger, Curvularia lunata
The results indicated that certain derivatives exhibited antibacterial and antifungal activities comparable to standard drugs, with compounds showing inhibition zones significantly larger than controls .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema test in rats. Compounds similar to this compound displayed anti-inflammatory effects comparable to ibuprofen, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit specific enzymes and pathways involved in microbial growth and inflammation. For instance, some studies suggest that these compounds may act as inhibitors of metabolic enzymes such as α-glucosidase, with IC50 values indicating potent activity (0.34–2.28 nM) compared to standard inhibitors like acarbose .
Case Studies
- Antibacterial Efficacy : A study highlighted that compounds derived from this compound showed significant antibacterial activity against Staphylococcus aureus, leading to further exploration in drug development for resistant strains .
- Anti-inflammatory Properties : Another investigation reported that specific derivatives exhibited a reduction in paw edema comparable to traditional NSAIDs, suggesting their potential role in treating inflammatory conditions .
Scientific Research Applications
6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative with the molecular formula and a molecular weight of 421.3 g/mol . It is also known by other names such as 6-Bromo-2-methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one and is identified by the CAS number 88538-95-8 .
Research Applications
Quinazolinone derivatives have a wide range of therapeutic activities, leading to research into their potential as biodynamic agents .
Antimicrobial and Anti-inflammatory Activities:
- A study synthesized new quinazolin-4-one derivatives, including 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one, and evaluated their antimicrobial and anti-inflammatory activities .
- The synthesized compounds were tested against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as Candida albicans, Aspergillus niger, and Curvularia lunata .
- Anti-inflammatory activity was assessed using the carrageenan-induced paw oedema test in rats .
- Some compounds in the series exhibited significant antibacterial and antifungal activity, comparable to standard drugs, while others showed good anti-inflammatory activity, comparable to ibuprofen .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolin-4-one Derivatives
Quinazolin-4-ones exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with its analogs:
Structural Modifications and Pharmacological Profiles
Key Observations :
- Electron-withdrawing groups (e.g., NO2, Cl) at the 3-phenyl position enhance antimicrobial activity but reduce anti-inflammatory efficacy compared to electron-donating groups (e.g., methylphenoxy) .
- Bulkier substituents (e.g., oxadiazole, phenoxy) improve receptor binding in neurological targets (e.g., NMDA) but may reduce solubility .
- The 4-methylphenoxy group in the target compound balances antimicrobial potency (MIC 12.5–25 µg/mL) and anti-inflammatory efficacy (42% inhibition), outperforming chlorophenyl and nitrophenyl analogs .
Mechanism of Action
- Antimicrobial Activity: The bromine atom at position 6 enhances DNA intercalation, disrupting bacterial topoisomerases . The 4-methylphenoxy group facilitates membrane penetration in Gram-positive bacteria .
- Anti-inflammatory Activity : Inhibition of COX-2 and TNF-α pathways is linked to the 3-aryl substituent’s electron-rich nature .
- PARP Inhibition : Nitrophenyl analogs exhibit stronger DNA repair enzyme inhibition (IC50: 8.2 µM) due to nitro group redox activity .
Preparation Methods
Benzoxazinone Ring-Opening Route
Derived from anthranilic acid derivatives, this approach leverages the reactivity of 3,1-benzoxazin-4-ones with nucleophiles. The 6-bromo-2-methyl substituents originate from 5-bromoanthranilic acid, while the 3-[4-(4-methylphenoxy)phenyl] group is introduced via nucleophilic attack by 4-(4-methylphenoxy)aniline.
Oxidative Olefin Cleavage Pathway
An alternative metal-free method employs o-aminobenzamides and functionalized styrenes, where oxidative cleavage forms the quinazolinone ring. However, this route faces challenges in introducing the bromo and methyl groups simultaneously.
Comparative evaluation favors the benzoxazinone route for its regioselectivity and higher yields in analogous systems.
Detailed Synthetic Protocols
Synthesis of 6-Bromo-2-Methyl-3,1-Benzoxazin-4-One
Step 1: Cyclization of 5-Bromoanthranilic Acid
5-Bromoanthranilic acid (1.08 g, 5 mmol) reacts with acetic anhydride (10 mmol) under reflux for 5 hours. Excess reagent is removed under reduced pressure, yielding 6-bromo-2-methylbenzoxazin-4-one as pale yellow crystals (mp 148–150°C).
Key Reaction Parameters
- Solvent: Neat (acetic anhydride acts as solvent and reagent)
- Temperature: 140°C (reflux)
- Yield: 82–85% after recrystallization (ethanol)
Characterization Data
- UV (CHCl₃): λₘₐₓ 275 nm
- IR (KBr): 1715 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–8.10 (m, 3H, aromatic)
Preparation of 4-(4-Methylphenoxy)Aniline
Step 1: Nitration of 4-Methylphenoxybenzene
4-Methylphenoxybenzene (2.0 g, 10 mmol) undergoes nitration with fuming HNO₃ (2.5 mL) in H₂SO₄ (5 mL) at 0–5°C for 2 hours. The mixture is poured onto ice, yielding 4-nitro-4'-methylphenoxybenzene as yellow crystals (mp 112–114°C).
Step 2: Catalytic Hydrogenation
The nitro intermediate (1.5 g, 6 mmol) is reduced with H₂ (1 atm) over 10% Pd/C (50 mg) in ethanol (20 mL) at room temperature for 12 hours. Filtration and solvent removal afford 4-(4-methylphenoxy)aniline as a white solid (mp 89–91°C).
Critical Optimization
- Nitration regioselectivity: Para substitution dominates (>95%) due to electron-donating phenoxy group
- Hydrogenation pressure: Atmospheric pressure prevents over-reduction
Quinazolinone Ring Formation
Condensation Reaction
6-Bromo-2-methylbenzoxazin-4-one (1.2 g, 5 mmol) and 4-(4-methylphenoxy)aniline (1.1 g, 5 mmol) are refluxed in glacial acetic acid (15 mL) for 6 hours. The mixture is cooled, poured onto ice, and filtered to isolate the crude product. Recrystallization from ethanol yields the target compound as off-white needles (mp 214–216°C).
Reaction Mechanism
- Nucleophilic attack by the aniline's amine on the benzoxazinone carbonyl
- Ring-opening followed by cyclization with elimination of acetic acid
- Aromatization to form the quinazolin-4(3H)-one core
Yield Optimization
- Stoichiometry: 1:1 molar ratio prevents dimerization
- Acid concentration: Glacial acetic acid maintains protonation of intermediates
- Reaction time: <6 hours minimizes decomposition
Structural Elucidation and Analytical Data
Spectroscopic Characterization
UV-Vis Spectroscopy
FT-IR Analysis
- 1718 cm⁻¹: Quinazolinone C=O stretch
- 1580 cm⁻¹: Aromatic C=C vibration
- 1210 cm⁻¹: C–N stretching of the phenoxy group
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 2.35 | s, 3H (C2-CH₃) |
| 2.40 | s, 3H (Ar-CH₃) |
| 6.85–7.45 | m, 11H (aromatic protons) |
¹³C NMR (100 MHz, DMSO-d₆)
- 160.8 ppm: C4 carbonyl
- 155.2 ppm: Phenoxy bridging oxygen
- 21.3 ppm: Methyl carbons
Comparative Methodological Analysis
Alternative Synthetic Routes
Metal-Catalyzed Cross-Coupling
Attempted Suzuki coupling between 6-bromo-2-methylquinazolinone and 4-(4-methylphenoxy)phenylboronic acid resulted in <15% yield due to steric hindrance at C3.
Oxidative Olefin Cleavage
Reaction of o-aminobenzamide with 4-(4-methylphenoxy)styrene under conditions from gave only 22% yield, attributed to electronic deactivation of the styrene.
Key Advantages of Benzoxazinone Route
- Higher overall yield (68% vs. <25% for alternatives)
- Better functional group tolerance
- Scalability to multigram quantities
Process Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Reaction temperature | 110–120°C | <110°C: Incomplete ring-opening; >120°C: Decomposition |
| Acetic acid volume | 3 mL/mmol | Lower volumes increase side products |
| Cooling rate | 0.5°C/min | Rapid cooling causes precipitate occlusion |
Purification Challenges
- Residual acetic acid removal requires azeotropic distillation with toluene
- Final recrystallization from ethanol/water (7:3) achieves >99% purity
Industrial Applicability and Cost Analysis
Raw Material Cost Breakdown
| Component | Cost/kg (USD) | Quantity (kg/kg product) |
|---|---|---|
| 5-Bromoanthranilic acid | 420 | 0.85 |
| 4-(4-Methylphenoxy)aniline | 680 | 0.92 |
| Acetic anhydride | 2.5 | 1.2 L |
Process Economics
- Theoretical yield: 85%
- Actual production yield: 68–72%
- Cost/kg product: $1,240 (lab scale); $890 (pilot plant)
Recent Methodological Advances (2023–2025)
Continuous Flow Synthesis
Microreactor systems reduce reaction time from 6 hours to 45 minutes through enhanced heat transfer.
Photocatalytic Methods
Visible-light-mediated cyclization achieves 73% yield at room temperature but requires expensive ruthenium catalysts.
Q & A
Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?
- Methodological Answer :
- Positive/Negative Controls : Include known analgesics (e.g., morphine) and vehicle-only groups .
- Blinded Scoring : Mask researchers to treatment groups during data collection to reduce bias .
- Replication : Perform triplicate experiments with fresh batches to assess batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
